molecular formula C5H3ClN2O B12344017 6-Chloro-5-methylidenepyrimidin-4-one

6-Chloro-5-methylidenepyrimidin-4-one

Cat. No.: B12344017
M. Wt: 142.54 g/mol
InChI Key: CHANHHOVDNQRHX-UHFFFAOYSA-N
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Description

6-Chloro-5-methylidenepyrimidin-4-one is a pyrimidine derivative characterized by a chloro substituent at position 6 and a methylidene group (=CH₂) at position 3. This compound belongs to a class of heterocyclic molecules with significant pharmaceutical relevance due to their structural versatility and bioactivity. The methylidene group introduces a conjugated double bond, enhancing reactivity and influencing electronic properties, which may contribute to interactions in biological systems or synthetic pathways .

Properties

Molecular Formula

C5H3ClN2O

Molecular Weight

142.54 g/mol

IUPAC Name

6-chloro-5-methylidenepyrimidin-4-one

InChI

InChI=1S/C5H3ClN2O/c1-3-4(6)7-2-8-5(3)9/h2H,1H2

InChI Key

CHANHHOVDNQRHX-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=NC=NC1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylidenepyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a starting material. This compound undergoes nucleophilic substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylidenepyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines .

Scientific Research Applications

6-Chloro-5-methylidenepyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 6-Chloro-5-methylidenepyrimidin-4-one include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities
This compound Cl (6), =CH₂ (5) C₅H₃ClN₂O 142.54 High reactivity due to methylidene
5-Chloro-6-methyl-1H-pyrimidin-4-one Cl (5), CH₃ (6) C₅H₅ClN₂O 144.56 Lower reactivity (methyl vs. methylidene)
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) C₅H₄Cl₂N₂O 195.00 Electron-deficient; crystal interactions via Cl···N
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (4), OCH₃ (6), CH₃ (2), NH₂ (5) C₆H₉ClN₃O 186.61 Pharmaceutical intermediate; stabilized by methoxy

Key Observations :

  • Substituent Effects : The methylidene group in the target compound introduces a reactive double bond, distinguishing it from saturated analogs like 5-chloro-6-methyl-1H-pyrimidin-4-one. This difference likely impacts solubility, stability, and participation in cycloaddition or nucleophilic substitution reactions .
  • Electronic Properties : Compounds with electron-withdrawing groups (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit stronger intermolecular interactions (e.g., Cl···N contacts), influencing melting points and crystallinity .
  • Biological Activity: Derivatives with fused aromatic systems (e.g., furochromenylideneamino groups in ) show enhanced analgesic and anti-inflammatory activities, suggesting that conjugated systems (like the methylidene in the target compound) may potentiate bioactivity .

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